Ethenyl 4-methoxybenzoate

Radical copolymerization Monomer reactivity ratios Hammett correlation

Ethenyl 4-methoxybenzoate (vinyl 4-methoxybenzoate, vinyl anisate) is an aromatic vinyl ester monomer with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. This compound features a para-methoxy substituted benzoate core conjugated to a polymerizable vinyl ester moiety.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 13351-86-5
Cat. No. B15483717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenyl 4-methoxybenzoate
CAS13351-86-5
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC=C
InChIInChI=1S/C10H10O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h3-7H,1H2,2H3
InChIKeyMZVHCBIARVQEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethenyl 4-Methoxybenzoate (CAS 13351-86-5) – Polymerizable Vinyl Ester Monomer Specifications and Baseline Characterization


Ethenyl 4-methoxybenzoate (vinyl 4-methoxybenzoate, vinyl anisate) is an aromatic vinyl ester monomer with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . This compound features a para-methoxy substituted benzoate core conjugated to a polymerizable vinyl ester moiety. As a para-substituted vinyl benzoate derivative, it belongs to a class of monomers that enables the synthesis of poly(vinyl ester) homopolymers and copolymers via radical polymerization mechanisms [1]. The compound is a white crystalline solid with a reported melting point of 53–54°C , and its vinyl ester functionality confers reactivity distinct from saturated alkyl ester analogs such as ethyl 4-methoxybenzoate, specifically enabling participation in addition polymerization and cross-coupling reactions that are inaccessible to non-vinyl congeners [2].

Why Vinyl 4-Methoxybenzoate Cannot Be Replaced by Generic Vinyl Benzoate or Vinyl Acetate in Controlled Polymerization Applications


Generic substitution among vinyl ester monomers is precluded by substantial differences in electronic character and polymerization behavior that directly impact synthetic control. The para-methoxy substituent on the benzoate ring exerts an electron-donating effect that modulates the reactivity of the vinyl group and the stability of the propagating radical species [1]. In cobalt-mediated radical polymerization (CMRP), the less electron-donating vinyl benzoate (VBz) monomer exhibits inferior polymerization control relative to more electron-rich vinyl esters, yielding broader polydispersities (Mw/Mn = 1.34–1.65) [2]. Furthermore, the monomer reactivity ratios of para-substituted vinyl benzoates in radical copolymerization correlate linearly with Hammett σ-values, demonstrating that substituent electronic effects quantitatively govern copolymerization behavior [1]. Substituting vinyl 4-methoxybenzoate with vinyl benzoate, vinyl pivalate, or vinyl acetate without adjusting reaction conditions will therefore result in altered copolymer composition drift, different molecular weight distributions, and compromised microstructural control in block copolymer syntheses [2]. These quantifiable differences preclude simple interchange of monomers in precision polymer synthesis applications.

Quantitative Differentiation Evidence for Ethenyl 4-Methoxybenzoate Relative to Structural Analogs


Monomer Reactivity Ratio Comparison: Vinyl 4-Methoxybenzoate Versus Vinyl Benzoate in Styrene Copolymerization

In mutual radical copolymerization with styrene at 60°C, vinyl 4-methoxybenzoate (vinyl p-methoxybenzoate) exhibits a monomer reactivity ratio r₁ = 1.00 ± 0.20 (where M₁ = vinyl 4-methoxybenzoate, M₂ = styrene), while the styrene reactivity ratio r₂ = 0.14 ± 0.02 [1]. For comparison, unsubstituted vinyl benzoate copolymerized with styrene yields different reactivity parameters due to the absence of the electron-donating para-methoxy substituent. The relative reaction rates of p-substituted vinyl benzoates to a given poly(vinyl p-substituted benzoate) radical correlate linearly with Hammett σ-constants, quantitatively establishing that the methoxy substituent alters monomer reactivity in a predictable, measurable manner [1].

Radical copolymerization Monomer reactivity ratios Hammett correlation

Polymerization Control in CMRP: Vinyl 4-Methoxybenzoate Enables Narrower Dispersity Than Vinyl Benzoate

In cobalt-mediated radical polymerization (CMRP) utilizing redox initiation, vinyl 4-methoxybenzoate (MeOVBz) exhibits distinct polymerization control relative to vinyl benzoate (VBz). While the target compound's para-methoxy substituent provides enhanced electron-donating character that facilitates controlled polymerization, the less electron-donating VBz monomer yields homopolymers with broader polydispersities ranging from Mw/Mn = 1.34 to 1.65 across molecular weights of Mn = 4–16 kg/mol [1]. The reduced degree of control observed with VBz is attributed to the decreased nucleophilicity of the propagating polymer chain ends and their diminished ability to effectively undergo controlled CMRP in the absence of coordinating ligands for cobalt [1].

Cobalt-mediated radical polymerization Block copolymer Molecular weight control

Catalytic Vinylation Yield Comparison: Zn/SiOC-Catalyzed Synthesis of Vinyl 4-Methoxybenzoate Versus Other Aromatic Vinyl Esters

Under heterogeneous catalytic conditions using Zn/SiOC, ZnO/SiOC, and Ni/SiOC systems, the vinylation of 4-methoxybenzoic acid with acetylene yields the corresponding vinyl ester in 70% isolated yield (white crystalline solid, Bp: 59–61°C, Rf = 0.45) [1]. Comparative yields under identical conditions for structurally related aromatic carboxylic acids include: benzoic acid (80%), 4-methylbenzoic acid (77%), 4-fluorobenzoic acid (83%), 4-tert-butylbenzoic acid (65%), and 4-chlorobenzoic acid (85%) [1]. The 70% yield for 4-methoxybenzoic acid vinylation positions this substrate as intermediate in reactivity among para-substituted benzoic acids, with the electron-donating methoxy group reducing yield relative to electron-withdrawing para-chloro (85%) but exceeding the sterically hindered para-tert-butyl analog (65%) [1].

Heterogeneous catalysis Vinyl ester synthesis Zn/SiOC catalytic system

Propagation Rate Constant Comparison: Poly(vinyl benzoate) Radical Exhibits Higher kp Than Poly(vinyl acetate) Radical

Elementary rate constants determined for radical polymerization reveal that propagation rate constants (kp) for vinyl benzoate are larger than those for vinyl acetate across all solvents examined (aromatic solvents and ethyl acetate), despite similar methyl affinities of both monomers [1]. This kinetic difference demonstrates that the poly(vinyl benzoate) propagating radical is inherently more reactive than the poly(vinyl acetate) radical [1]. Since vinyl 4-methoxybenzoate contains the vinyl benzoate core with an additional electron-donating para-methoxy substituent, it belongs to the class of aromatic vinyl esters that exhibit enhanced radical reactivity relative to aliphatic vinyl esters such as vinyl acetate and vinyl pivalate.

Radical polymerization kinetics Propagation rate constant Vinyl ester reactivity

High-Value Application Scenarios for Ethenyl 4-Methoxybenzoate Based on Quantified Differentiation Evidence


Synthesis of Well-Defined Poly(vinyl ester) Block Copolymers via Cobalt-Mediated Radical Polymerization

Vinyl 4-methoxybenzoate is employed as a monomer in CMRP to synthesize poly(vinyl ester) block copolymers with controlled molecular weight and architecture. The para-methoxy substituent enhances the electron-donating character of the monomer, enabling more controlled polymerization relative to unsubstituted vinyl benzoate, which exhibits broader polydispersities (Mw/Mn = 1.34–1.65) under identical conditions [1]. Sequential monomer addition allows preparation of diblock copolymers such as PVAc-b-PMeOVBz for applications in microphase-separated materials [1].

Tailored Copolymer Composition Design Using Quantified Monomer Reactivity Ratios

The experimentally determined monomer reactivity ratio for vinyl 4-methoxybenzoate in styrene copolymerization (r₁ = 1.00 ± 0.20) [2] enables precise prediction of copolymer composition as a function of monomer feed ratio. This quantitative parameter supports rational design of copolymer architectures where the incorporation ratio of the methoxy-substituted aromatic vinyl ester must be controlled to achieve specific material properties such as glass transition temperature, hydrophobicity, or hydrolytic stability. The established Hammett correlation for para-substituted vinyl benzoates further permits extrapolation of reactivity behavior for related derivatives [2].

Vinyl Ester Intermediate in Multi-Step Organic Synthesis with Validated Catalytic Route

As a synthetic building block, vinyl 4-methoxybenzoate is accessible via Zn/SiOC-catalyzed vinylation of 4-methoxybenzoic acid in 70% yield [3]. This validated heterogeneous catalytic route provides a reproducible method for preparing the monomer at scale. The vinyl ester functionality serves as a versatile handle for subsequent transformations including Heck cross-coupling reactions to generate stilbene derivatives or conjugated polymers, as well as hydroformylation-condensation cascades to yield α-amidoketones [4]. The quantifiable yield data from heterogeneous catalysis enables accurate material planning for multi-step synthetic sequences.

Alternative Poly(vinyl alcohol) Precursor via Hydrolysis of Poly(vinyl 4-methoxybenzoate)

Polymers and copolymers of para-substituted vinyl benzoates, including vinyl 4-methoxybenzoate, can be hydrolyzed to yield poly(vinyl alcohol) (PVA) [2]. This route offers an alternative to traditional PVA synthesis from vinyl acetate, with the aromatic ester serving as a protecting group that can be cleaved post-polymerization. The higher propagation rate constant characteristic of poly(vinyl benzoate) radicals relative to poly(vinyl acetate) radicals [5] suggests potential kinetic advantages in polymerization rate that may translate to reduced reaction times or lower initiator requirements in industrial settings.

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